1-(2H-1,3-benzodioxol-5-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one
Description
This compound features a benzodioxole moiety linked to an ethanone group via a sulfanyl bridge, which is further connected to a [1,2,4]triazolo[4,3-a]pyridine heterocycle. The sulfanyl bridge enhances flexibility and may influence redox properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-11(10-4-5-12-13(7-10)21-9-20-12)8-22-15-17-16-14-3-1-2-6-18(14)15/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOWDHWRHREXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one typically involves multi-step organic reactions. One common route includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as thermal stability.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-{[6-(2H-1,3-Benzodioxol-5-yl)[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl}-1-(Piperidin-1-yl)Ethan-1-one
- Structural Differences: Replaces the triazolopyridine with a triazolopyridazine ring (pyridazine has two adjacent nitrogen atoms vs. pyridine’s single nitrogen). The ethanone is substituted with a piperidinyl group.
- Implications: Electronic Effects: Pyridazine’s electron-deficient nature may enhance binding to electron-rich targets (e.g., kinases). Solubility: The piperidinyl group could improve solubility via basic amine protonation.
2-{[1,2,4]Triazolo[4,3-a]Pyridin-3-ylsulfanyl}Acetic Acid (CAS: 1172560-74-5)
- Structural Differences: Substitutes the benzodioxole-ethanone group with a carboxylic acid.
- Implications :
1-(1,3-Benzodioxol-5-yl)-2-[[4-(3-Nitrophenyl)-1,3-Thiazol-2-yl]Sulfanyl]Ethanone (ZINC2890908)
- Structural Differences : Replaces triazolopyridine with a nitro-phenyl-substituted thiazole.
- Target Selectivity: Thiazole’s sulfur atom may engage in unique hydrophobic or π-π interactions compared to triazolopyridine’s nitrogen-rich system .
Eutylone (1-(1,3-Benzodioxol-5-yl)-2-(Ethylamino)Butan-1-one)
- Structural Differences: Features an ethylamino side chain instead of the triazolopyridine-sulfanyl group.
- Implications: Pharmacology: Eutylone is a stimulant, suggesting the target compound’s triazolopyridine-sulfanyl group may modulate CNS effects (e.g., anxiolytic vs. stimulant profiles). Metabolism: The ethylamino group undergoes N-dealkylation, while the sulfanyl bridge in the target compound may favor oxidation or conjugation pathways .
Key Comparative Data Table
| Compound | Heterocycle Core | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | [1,2,4]Triazolo[4,3-a]pyridine | Benzodioxole, sulfanyl-ethanone | ~311 | Moderate solubility, CNS potential |
| 2-{[6-(Benzodioxol-5-yl)Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl}-1-(Piperidin-1-yl)Ethan-1-one | [1,2,4]Triazolo[4,3-b]pyridazine | Piperidinyl, benzodioxole | 431.52 | Enhanced solubility, kinase inhibition |
| 2-{[1,2,4]Triazolo[4,3-a]Pyridin-3-ylsulfanyl}Acetic Acid | [1,2,4]Triazolo[4,3-a]pyridine | Carboxylic acid | ~250 (estimated) | High hydrophilicity, peripheral targets |
| ZINC2890908 | Thiazole | 3-Nitrophenyl, benzodioxole | ~385 (estimated) | Electron-withdrawing, reactive |
| Eutylone | None (cathinone derivative) | Ethylamino | 235.29 | Stimulant, rapid metabolism |
Research Findings and Implications
- Synthetic Routes : Analogous compounds (e.g., ) suggest the target compound could be synthesized via nucleophilic substitution or thiol-ene reactions, with purification by recrystallization (MeOH or dioxane-triethylamine systems) .
- Metabolic Stability: The benzodioxole ring is prone to oxidative cleavage, while the triazolopyridine’s nitrogen atoms may redirect metabolism toward sulfanyl oxidation or ethanone reduction .
- Activity Trends : Triazolopyridine derivatives (e.g., ’s sulfonamides) show affinity for neurotransmitter receptors, implying the target compound may interact with GABAergic or serotonergic systems .
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}ethan-1-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxole moiety and a triazolopyridine sulfanyl group. Its molecular formula is , and it has a molecular weight of approximately 304.34 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzodioxole have been shown to inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Antioxidant Properties
The antioxidant capacity of benzodioxole derivatives has been well-documented. Studies demonstrate that these compounds can scavenge free radicals and reduce oxidative stress in cellular systems. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of intrinsic pathways. The triazolo moiety is particularly noted for its role in enhancing cytotoxicity against tumor cells.
The biological effects of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It can alter signaling cascades associated with inflammation and cell survival.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits dose-dependent effects on various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values indicate significant potency compared to standard chemotherapeutic agents.
In Vivo Studies
Animal models have also been employed to assess the therapeutic efficacy of this compound. Results show a reduction in tumor size and improved survival rates in treated groups compared to controls.
Case Studies
Case Study 1 : A study involving mice bearing xenograft tumors demonstrated that administration of the compound led to a significant decrease in tumor volume over a four-week treatment period. Histological analysis revealed increased apoptosis within the tumors.
Case Study 2 : In another investigation focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited comparable efficacy to conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
